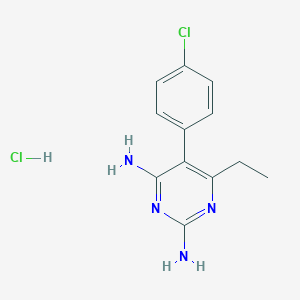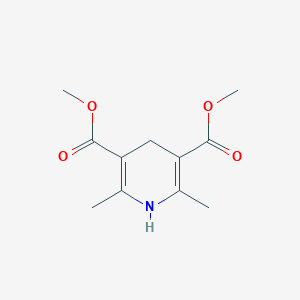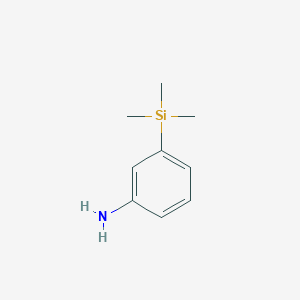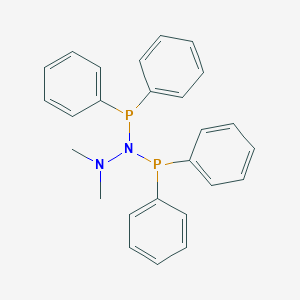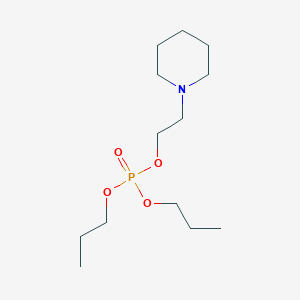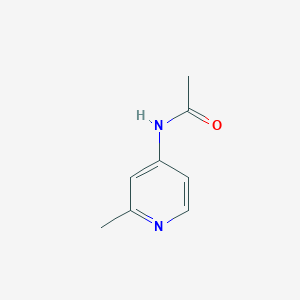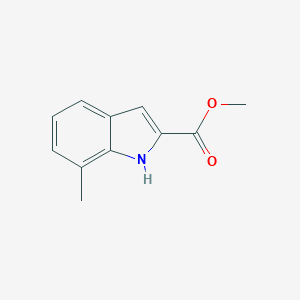
Methyl-7-methyl-1H-indol-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a core structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate, can be achieved through various methods. One efficient method involves cross-dehydrogenative coupling, which allows for the functionalization of the α carbon of an iminium from tertiary amines. A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate from N,N-dimethylaniline with a range of phenyl bromoacetate derivatives has been reported, using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, yielding good to excellent results .
Molecular Structure Analysis
The molecular structure of methyl 1-methyl-1H-indole-3-carboxylate has been characterized, revealing that the molecule is planar and situated on a mirror plane in the crystal space group Pbcm. In the crystal, molecules form intermolecular C—H...O hydrogen bonds, resulting in a sheet structure in the ab plane. These sheets interact via C—H...π stacking, which stabilizes the crystal packing .
Chemical Reactions Analysis
Methyl 3-amino-1H-indole-2-carboxylates are versatile intermediates that can be used to synthesize various derivatives. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions can involve alkylation at different atoms, such as nitrogen or sulfur, depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be studied using spectroscopic and computational methods. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. Computational studies, including DFT methods, have been used to calculate the HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) analysis. These studies help in understanding the reactivity, electronic nature, and non-linear optical (NLO) properties of the molecule .
The electronic structure and molecular properties of methyl 1H-indol-5-carboxylate have also been investigated using density functional theory. The effects of solvents on the optimized geometry and intermolecular hydrogen bonding have been evaluated, providing insight into the solvent effects on the compound's properties .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich Methyl-7-methyl-1H-indol-2-carboxylat, haben sich als potenzielle antivirale Wirkstoffe erwiesen. So wurde beispielsweise berichtet, dass 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate eine inhibitorische Aktivität gegen Influenza A aufweisen .
Entzündungshemmende Eigenschaften
Indolderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Dies macht sie wertvoll bei der Entwicklung neuer Medikamente zur Behandlung verschiedener entzündlicher Erkrankungen .
Antikrebsanwendungen
Indolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen. Sie wurden als Antikrebsmittel nachgewiesen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Krebstherapien macht .
Anti-HIV-Aktivität
Indolderivate wurden als Anti-HIV-Wirkstoffe nachgewiesen. Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für HIV eingesetzt werden könnten .
Antioxidative Eigenschaften
Indolderivate sind dafür bekannt, antioxidative Eigenschaften zu besitzen. Dies macht sie möglicherweise nützlich bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten, die mit oxidativem Stress verbunden sind .
Antibakterielle Aktivität
Indolderivate wurden als antimikrobiell nachgewiesen. Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnten .
Antituberkulose-Aktivität
Indolderivate wurden als antituberkulosestatisch nachgewiesen. Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Tuberkulose eingesetzt werden könnten .
Antidiabetische Anwendungen
Indolderivate wurden als antidiabetisch nachgewiesen. Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Diabetes eingesetzt werden könnten .
Zusammenfassend lässt sich sagen, dass this compound und andere Indolderivate eine breite Palette potenzieller Anwendungen in der wissenschaftlichen Forschung haben, insbesondere im Bereich der Medikamentenentwicklung. Sie besitzen eine Vielzahl von biologischen Aktivitäten, die sie wertvoll bei der Entwicklung neuer Therapeutika zur Behandlung einer Vielzahl von Krankheiten machen .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 7-Methylindole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s physical properties, such as its melting point (151-153℃), boiling point (3317℃), and density (1253 g/cm³), may influence its bioavailability .
Result of Action
Indole derivatives have been reported to exhibit a range of effects due to their interaction with various targets .
Action Environment
The action, efficacy, and stability of Methyl 7-Methylindole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Its physical properties, such as its flash point (154.4℃), may also be relevant in certain environments .
Eigenschaften
IUPAC Name |
methyl 7-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNIVYCPCHSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647388 |
Source


|
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16732-82-4 |
Source


|
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


